molecular formula C21H18N4O2 B14425285 4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile CAS No. 81839-76-1

4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B14425285
CAS No.: 81839-76-1
M. Wt: 358.4 g/mol
InChI Key: OOAQKJZZKAZBFA-UHFFFAOYSA-N
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Description

4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety fused with a piperazine ring, which is further linked to a benzonitrile group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps. One common method involves the acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of triethylamine in acetonitrile at room temperature . This reaction yields the intermediate 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, which can then be further reacted with piperazine and benzonitrile derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile is unique due to its combination of a quinoline moiety with a piperazine ring and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

81839-76-1

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[4-(2-oxo-1H-quinolin-6-yl)piperazine-1-carbonyl]benzonitrile

InChI

InChI=1S/C21H18N4O2/c22-14-15-1-3-16(4-2-15)21(27)25-11-9-24(10-12-25)18-6-7-19-17(13-18)5-8-20(26)23-19/h1-8,13H,9-12H2,(H,23,26)

InChI Key

OOAQKJZZKAZBFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)NC(=O)C=C3)C(=O)C4=CC=C(C=C4)C#N

Origin of Product

United States

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